C.I. Direct Violet 66 chemical structure and properties
C.I. Direct Violet 66 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Violet 66 is a disazo direct dye known for its applications in the textile and paper industries.[1] Its molecular structure is characterized by a complex aromatic system containing multiple sulfonic acid groups, which impart water solubility.[1] The structure also includes a copper complex that plays a role in its color and fastness properties.[1] This guide provides an in-depth overview of the chemical structure, physicochemical properties, and potential applications of C.I. Direct Violet 66 relevant to research and development.
Chemical Structure and Identification
C.I. Direct Violet 66 is classified as a double azo dye.[2] Its structure features two azo linkages (–N=N–) that connect substituted naphthalene and phenyl rings.[1] A key characteristic of this dye is the presence of complexed copper atoms within the molecule.[1]
There are some variations in the reported molecular formula, likely stemming from whether the copper complex is included. The two commonly cited formulas are:
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Without Copper Complex: C₃₂H₂₃N₇Na₂O₁₄S₄[2]
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With Copper Complex: C₃₂H₁₉Cu₂N₇Na₂O₁₄S₄[3] or C₃₂H₁₉Cu₂N₇O₁₄S₄·2Na[4]
The IUPAC name for the copper-complexed structure is dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate.[]
Physicochemical Properties
The key physicochemical properties of C.I. Direct Violet 66 are summarized in the table below.
| Property | Value |
| C.I. Name | Direct Violet 66[3] |
| C.I. Number | 29120[2][3][6] |
| CAS Registry Number | 6798-03-4[2] |
| Chemical Class | Diazo Dye[2][3][6] |
| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄ (without copper)[2] or C₃₂H₁₉Cu₂N₇Na₂O₁₄S₄ (with copper)[3][7] |
| Molecular Weight | 903.81 g/mol (without copper)[2] or 1026.88 g/mol (with copper)[3][4] |
| Physical Appearance | Purple or Violet Powder[2][3][6] |
| Solubility | Soluble in water.[2][3][6][8] In water, it forms a red-light purple solution.[2][9] |
| Behavior in Acid | A purple precipitate forms in 10% hydrochloric acid.[2][9] In strong sulfuric acid, it appears blue, turning purple upon dilution.[2][9] |
| Behavior in Alkali | The solution turns blue-purple in the presence of 10% sodium hydroxide.[2][9] |
| Light Fastness | 6-7[6][10] |
| Washing Fastness | 1-2[6] |
Synthesis
The manufacturing process for C.I. Direct Violet 66 involves a multi-step chemical synthesis. The general workflow includes diazotization, a coupling reaction, and subsequent copper complexation.
Experimental Protocol: General Manufacturing Method
The synthesis of C.I. Direct Violet 66 is based on the diazotization of 3-Amino-4-hydroxybenzenesulfonamide and its subsequent coupling with Bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine.[2] The resulting disazo compound is then treated with a copper salt to form the final copper complex.[2]
Applications in Research
While primarily an industrial dye for cellulose fibers, rayon, viscose, leather, and paper pulp, C.I. Direct Violet 66 has potential applications in biological research as a staining agent.[8][11][12]
General Biological Staining
Direct dyes like C.I. Direct Violet 66 have an affinity for proteinaceous and cellulosic materials.[13] This property allows them to be used for visualizing cellular structures.[11][13]
Experimental Protocol: Primary Staining of Small Tissue Specimens
This protocol details the use of C.I. Direct Violet 66 as a primary stain for visualizing tissue architecture.[13]
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Solution Preparation (1% Staining Solution):
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Dissolve 1.0 g of C.I. Direct Violet 66 powder in 100 mL of distilled water.
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Filter the solution before use.
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Staining Procedure:
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Deparaffinize tissue sections in xylene and rehydrate through graded alcohols to distilled water.
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Immerse slides in the 1% C.I. Direct Violet 66 staining solution for 15-30 minutes at room temperature.
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Rinse briefly in distilled water.
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Differentiate for 30-60 seconds in 1% acetic acid to remove excess stain.
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Wash in running tap water for 5 minutes.
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(Optional) Counterstain with a suitable hematoxylin solution for 1-2 minutes to visualize cell nuclei. If counterstained, "blue" the hematoxylin.
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Dehydrate through graded alcohols, clear in xylene, and mount with a suitable mounting medium.
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Potential Histopathological Applications
The chemical structure of C.I. Direct Violet 66, being an elongated and planar molecule, suggests its potential for staining highly organized protein structures like collagen and amyloid deposits, similar to dyes like Sirius Red and Congo Red.[3] The following are proposed protocols adapted from established methods for these related dyes.
Proposed Experimental Protocol: Staining of Collagen (Adapted from Picro-Sirius Red)
This method aims to enhance the visualization of collagen fibers.[3]
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Solution Preparation (Picro-Direct Violet 66 Solution):
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Dissolve 0.1 g of C.I. Direct Violet 66 in 100 mL of saturated aqueous picric acid.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
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Incubate in the Picro-Direct Violet 66 solution for 60 minutes.
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Wash in two changes of 0.5% acetic acid.
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Rinse in distilled water.
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Dehydrate and mount.
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Proposed Experimental Protocol: Staining of Amyloid Deposits (Adapted from Congo Red)
This method is proposed for the detection of amyloid deposits.[3]
-
Solution Preparation (Alkaline Direct Violet 66 Solution):
-
Prepare a stock saturated solution of C.I. Direct Violet 66 in 80% ethanol.
-
To 50 mL of the stock solution, add 0.5 mL of 1% sodium hydroxide immediately before use and filter.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Incubate in the freshly prepared Alkaline Direct Violet 66 Solution for 20-30 minutes.
-
Rinse thoroughly in distilled water.
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Differentiate in 1% acid alcohol.
-
Rinse in tap water.
-
Counterstain with a suitable hematoxylin solution.
-
"Blue" the sections.
-
Dehydrate and mount.
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Safety and Handling
A safety data sheet for a similar acid violet dye indicates that it is not classified as a hazardous substance or mixture.[14] However, as with all laboratory chemicals, appropriate personal protective equipment should be worn, and standard safety practices should be followed.[3] Waste should be disposed of in accordance with local and national regulations.[14]
Conclusion
C.I. Direct Violet 66 is a well-characterized diazo dye with established industrial applications. Its chemical properties, particularly its affinity for proteins, suggest its potential as a versatile staining agent in biological and histopathological research. The provided protocols, both generalized and adapted, offer a foundation for researchers to explore the utility of C.I. Direct Violet 66 in their specific applications. Further optimization and validation of these methods are encouraged to fully assess the dye's performance in a research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct Violet 66|lookchem [lookchem.com]
- 6. colorantsgroup.com [colorantsgroup.com]
- 7. benchchem.com [benchchem.com]
- 8. sdinternational.com [sdinternational.com]
- 9. Direct violet 66 TDS|Direct violet 66 from Chinese supplier and producer - DIRECT VIOLET DYE - Enoch dye [enochdye.com]
- 10. Direct Violet 66 CAS#: 6798-03-4 [m.chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Direct Violet 66 | 6798-03-4 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
